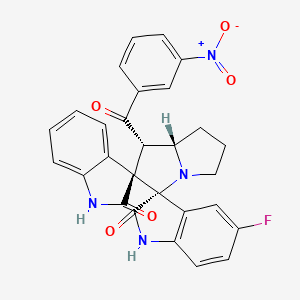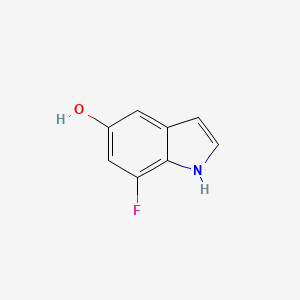![molecular formula C26H30N2O2 B12638152 4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide CAS No. 920270-08-2](/img/structure/B12638152.png)
4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core substituted with a hexyloxy group and a pyridin-2-yl ethyl carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core. The hexyloxy group can be introduced via an etherification reaction, while the carboxamide moiety is formed through an amide coupling reaction. Common reagents used in these reactions include hexyl bromide for etherification and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hexyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Hexyloxy group oxidation can yield hexanoic acid.
Reduction: Reduction of the carboxamide group can produce the corresponding amine.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the biphenyl core.
Wissenschaftliche Forschungsanwendungen
4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or liquid crystals.
Wirkmechanismus
The mechanism of action of 4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The pyridin-2-yl group can coordinate with metal ions, potentially affecting enzymatic activity or receptor binding. The biphenyl core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-(Methoxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide
- 4’-(Butoxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide
- 4’-(Octyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide
Uniqueness
4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The hexyloxy group provides hydrophobic character, while the pyridin-2-yl ethyl carboxamide moiety offers potential for metal coordination and biological activity.
Eigenschaften
CAS-Nummer |
920270-08-2 |
|---|---|
Molekularformel |
C26H30N2O2 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
4-(4-hexoxyphenyl)-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C26H30N2O2/c1-2-3-4-7-20-30-25-15-13-22(14-16-25)21-9-11-23(12-10-21)26(29)28-19-17-24-8-5-6-18-27-24/h5-6,8-16,18H,2-4,7,17,19-20H2,1H3,(H,28,29) |
InChI-Schlüssel |
ZFHZEMIYKHGWHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


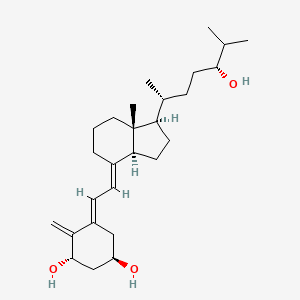
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12638071.png)
![N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12638077.png)
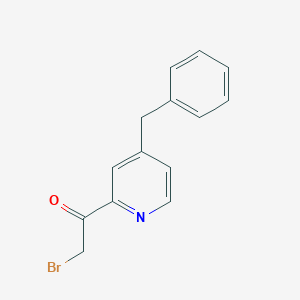
![N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12638102.png)
![2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12638105.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
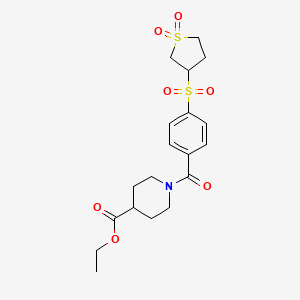
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)

![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
